

Spectroscopic Profile of p-Chlorophenylpiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperazine

Cat. No.: B178656

Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for p-chlorophenylpiperazine (p-CPP). The information is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and visualizations to support identification, characterization, and quality control of this compound.

Introduction to p-Chlorophenylpiperazine

1-(4-Chlorophenyl)piperazine, a derivative of piperazine, is a chemical intermediate used in the synthesis of various pharmaceutical agents. Its structural characterization is crucial for ensuring the purity and identity of starting materials and final products in drug development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for elucidating the molecular structure and confirming the identity of p-chlorophenylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the p-chlorophenylpiperazine molecule. The spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide (DMSO-d6).[1]

¹H NMR Spectral Data



The ¹H NMR spectrum of p-chlorophenylpiperazine exhibits distinct signals corresponding to the aromatic protons on the chlorophenyl ring and the methylene protons of the piperazine ring.

Table 1: ¹H NMR Spectral Data for p-Chlorophenylpiperazine in DMSO-d6[1]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.29	d	2H	Ar-H (ortho to CI)
6.83	d	2H	Ar-H (meta to CI)
3.16	t	4H	-CH ₂ - (piperazine, adjacent to N-aryl)
2.92	t	4H	-CH ₂ - (piperazine, adjacent to NH)
1.88	s	1H	-NH- (piperazine)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, fewer than 10 carbon signals are observed.[1]

Table 2: 13C NMR Spectral Data for p-Chlorophenylpiperazine in DMSO-d6[1]

Chemical Shift (δ, ppm)	Assignment
149.8	Ar-C (C-N)
128.9	Ar-C (C-H, ortho to Cl)
123.5	Ar-C (C-Cl)
117.4	Ar-C (C-H, meta to Cl)
49.3	-CH ₂ - (piperazine, adjacent to N-aryl)
45.5	-CH ₂ - (piperazine, adjacent to NH)



Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in p-chlorophenylpiperazine by measuring the absorption of infrared radiation at specific wavenumbers.

IR Spectral Data

The IR spectrum of p-chlorophenylpiperazine shows characteristic absorption bands for N-H, C-H, C-N, and C-Cl bonds, as well as aromatic C-C stretching vibrations.[1][2]

Table 3: FT-IR Spectral Data for p-Chlorophenylpiperazine (KBr Pellet)[1][2]

Wavenumber (cm⁻¹)	Assignment	
3184	N-H stretching	
3099	Aromatic C-H stretching	
2954, 2896, 2831	Aliphatic C-H stretching (piperazine ring)	
1629, 1593, 1496, 1450	Aromatic C-C stretching	
1238, 1149, 929	C-N stretching	
~850	C-CI stretching	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of p-chlorophenylpiperazine, aiding in its identification and structural confirmation. Electron ionization (EI) is a common method used for this analysis.

Mass Spectral Data

The mass spectrum of p-chlorophenylpiperazine shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

Table 4: Mass Spectral Data for p-Chlorophenylpiperazine



m/z	Relative Intensity (%)	Proposed Fragment
196/198	High	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl)
154/156	High	[M - C ₂ H ₄ N] ⁺
138/140	Moderate	[M - C3H6N]+
111/113	Moderate	[CI-C ₆ H ₄] ⁺
56	High	[C ₃ H ₆ N] ⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented in this guide.

NMR Spectroscopy

5.1.1. Sample Preparation

- Weigh approximately 5-10 mg of p-chlorophenylpiperazine into a clean, dry vial.
- Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
- Vortex the vial until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

5.1.2. Data Acquisition

- The NMR spectra are recorded on a spectrometer operating at a frequency of 500.13 MHz for ¹H and 125.76 MHz for ¹³C nuclei.[1]
- The spectrometer is locked to the deuterium signal of the solvent.



- For ¹H NMR, the acquisition parameters typically include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon types.

Infrared (IR) Spectroscopy

5.2.1. KBr Pellet Preparation[2][3][4][5]

- Thoroughly clean and dry an agate mortar and pestle.
- Place approximately 1-2 mg of p-chlorophenylpiperazine and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) into the mortar.[3]
- Gently grind the mixture until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet die.
- Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]
- · Carefully remove the pellet from the die.

5.2.2. Data Acquisition

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet containing the sample in the spectrometer's sample holder.
- Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (GC-MS)

5.3.1. Sample Preparation

 Prepare a stock solution of p-chlorophenylpiperazine in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.



• Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 $\mu g/mL$).

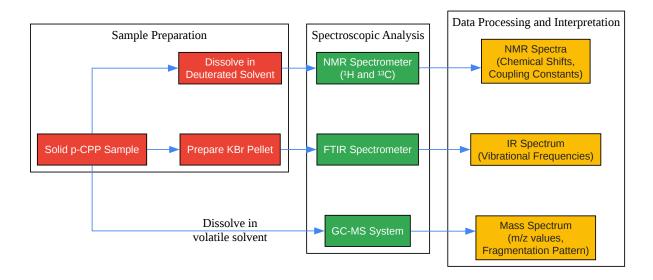
5.3.2. Data Acquisition[6][7]

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250-280 °C.
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.
- Mass Spectrometer (MS) Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230-250 °C.
 - Mass Range: Scan from m/z 40 to 400.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like p-chlorophenylpiperazine.





Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of p-chlorophenylpiperazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scispace.com [scispace.com]
- 2. shimadzu.com [shimadzu.com]
- 3. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra Kintek Solution [kindle-tech.com]
- 4. scienceijsar.com [scienceijsar.com]



- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency Kintek Press [kinteksolution.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of p-Chlorophenylpiperazine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178656#spectral-data-for-p-chlorophenylpiperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com